Chromium chloride

Electroplating Current efficiency Trivalent chromium

Assuming all Cr(III) salts perform identically leads to suboptimal electroplating throughput, catalyst selectivity, and regulatory risk. Chromium chloride hexahydrate solves these with verified, application-specific data. • USP Grade: 98.0-101.0% assay, impurity ceilings ≤0.01% Fe, ≤0.20% sulfate-the only Cr(III) salt with a full USP monograph for TPN. • Electroplating: 30% cathodic current efficiency (1.88× vs. sulfate), 0.10-0.25 µm/min deposition. • Catalysis: Chloride-derived Cr-ZSM-5 outperforms nitrate, acetate, and dichromate precursors in ethylene ammoxidation selectivity. • Solubility: 585 g/L at 20°C.

Molecular Formula Cl3Cr
Molecular Weight 158.35 g/mol
Cat. No. B8817157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium chloride
Molecular FormulaCl3Cr
Molecular Weight158.35 g/mol
Structural Identifiers
SMILES[Cl-].[Cl-].[Cl-].[Cr+3]
InChIInChI=1S/3ClH.Cr/h3*1H;/q;;;+3/p-3
InChIKeyQSWDMMVNRMROPK-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 g / 125 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium Chloride Specifications & Industrial Baseline


Chromium(III) chloride (CrCl₃) is an inorganic chromium salt that exists in both anhydrous and hexahydrate forms. The anhydrous form (CAS 10025-73-7) is a purple solid that is slightly soluble in water, while the hexahydrate (CAS 10060-12-5) is a green crystalline solid with a solubility of 585 g/L at 20 °C [1]. The compound functions as a hard Lewis acid and serves as a critical precursor for catalyst preparation, trivalent chromium electroplating baths, and as a mordant in textile dyeing [2]. USP-grade chromium chloride hexahydrate is specified to contain not less than 98.0% and not more than 101.0% CrCl₃·6H₂O [3].

Why Chromium Chloride Substitution Fails


Chromium(III) salts are not interchangeable despite sharing the same Cr³⁺ cation. The counterion dictates critical performance parameters: chloride-based electrolytes deliver substantially higher cathodic current efficiency in electroplating than sulfate-based systems [1]; chromium chloride yields distinctly different catalytically active chromium species on zeolite supports compared to nitrate or acetate precursors, directly impacting reaction selectivity [2]; and the intestinal absorption of chromium from CrCl₃ is quantitatively lower than from organically chelated forms such as chromium picolinate, influencing supplementation strategy [3]. The choice of chromium precursor must be driven by application-specific, quantitatively verified performance data rather than assumptions of functional equivalence.

Chromium Chloride Comparative Evidence


Chloride vs. Sulfate Electroplating Efficiency

In trivalent chromium electrodeposition from formic acid-complexed baths, the chloride-based electrolyte achieved a cathodic current efficiency of 30% across current densities of 4–10 A dm⁻², whereas the sulfate-based electrolyte yielded only 16% under comparable conditions [1]. This near-doubling of efficiency is attributed to the catalytic effect of chloride ions on the electroreduction of the chromium complex to metallic chromium. Higher current efficiency translates directly to faster deposition rates and reduced energy consumption per unit of chromium deposited. The chloride-based system also offers notably higher deposition rates of 0.10–0.25 µm/min compared to sulfate-based rates of 0.04–0.08 µm/min [2].

Electroplating Current efficiency Trivalent chromium

Ammoxidation Selectivity: CrCl Precursor vs. Others

Cr-ZSM-5 catalysts prepared by solid-state reaction from chromium chloride exhibited superior activity and selectivity toward acetonitrile in the ammoxidation of ethylene compared to catalysts derived from chromium acetate, nitrate, and ammonium dichromate precursors under identical reaction conditions [1]. Characterization revealed that the chloride precursor promoted the formation of differentiated chromium species—specifically well-dispersed Cr(VI) ions in exchange sites—rather than Cr₂O₃ clusters, which are known to enhance deep oxidation side reactions [1]. At 500 °C, the optimized Cr-ZSM-5 catalyst achieved approximately 26% ethylene conversion with 95% selectivity toward acetonitrile [2].

Heterogeneous catalysis Ammoxidation Zeolite catalysts

Anhydrous vs. Hexahydrate Solubility

The anhydrous form of chromium(III) chloride is only slightly soluble in water, whereas the hexahydrate (CrCl₃·6H₂O) exhibits a solubility of 585 g/L (58.5 g/100 mL) at 20 °C [1]. This solubility difference of several orders of magnitude has profound implications for solution-phase applications. The hexahydrate additionally has a low melting point of 83 °C compared to the anhydrous form's 1,152 °C [1], and the anhydrous form decomposes at approximately 1,300 °C while releasing toxic phosgene gas in the presence of oxygen [2].

Solubility Formulation Chemical processing

Intestinal Absorption: CrCl vs. Chromium Picolinate

In a rat model using ⁵¹Cr-labeled compounds and whole-body counting, the intestinal absorption of chromium from CrCl₃ was 0.55%, compared to 1.16% from chromium picolinate (CrPic₃)—a 2.1-fold difference [1]. However, most of the absorbed chromium from CrPic₃ was rapidly excreted in urine within 24 hours (T₁/₂ < 0.5 days for the rapid exchange pool), whereas the rapid exchange pool for CrCl₃ was much smaller, resulting in higher chromium concentrations in tissues such as muscle and fat at 1–3 days post-administration [1]. In human studies, 24-hour urinary chromium after a 200 µg dose was significantly higher for chromium picolinate than for chromium chloride administered in a multivitamin-mineral supplement [2].

Bioavailability Nutrition Absorption

USP Monograph Purity Specifications

USP-grade chromium chloride hexahydrate is specified at 98.0–101.0% CrCl₃·6H₂O, with additional limits on insoluble matter (≤0.01%), substances not precipitated by ammonium hydroxide (≤0.20% as sulfate), and iron (≤0.01%) [1]. This contrasts with technical-grade chromium(III) salts, which may lack these tightly controlled impurity profiles. The well-defined USP monograph provides a verifiable quality benchmark for procurement that is absent for many competing chromium salts used in non-pharmaceutical applications.

Quality control Pharmacopeia Purity

Cr Speciation in Zeolites: Chloride vs. Other Precursors

When Cr-ZSM-5 catalysts are prepared by solid-state ion exchange, the chromium chloride precursor sublimates during the thermal treatment, leading to stabilization of chromate species in the exchange sites of H⁺-ZSM-5 while limiting Cr₂O₃ formation [1]. In contrast, using chromium nitrate with NH₄⁺-ZSM-5 results in massive α-Cr₂O₃ particles occupying the catalyst surface, and chromium acetate produces agglomerates of amorphous oxide [1]. This precursor-dependent speciation directly governs the ratio of active Cr(VI) sites to less selective Cr₂O₃ clusters, providing a mechanistic basis for the superior catalytic performance of the chloride-derived catalyst.

Catalyst characterization Cr speciation Zeolite

Chromium Chloride Application Scenarios


High-Throughput Trivalent Electroplating

When electroplating operations prioritize throughput and energy efficiency, chromium chloride-based trivalent baths are the rational choice. Evidence demonstrates that chloride electrolytes achieve 30% cathodic current efficiency—1.88× that of sulfate systems—and deposition rates of 0.10–0.25 µm/min, enabling shorter plating cycle times [1]. This makes chloride-based systems particularly suited for return-type plating machines with fixed cycle constraints. However, procurement teams should note that sulfate systems may still be preferred where deposit color matching to hexavalent chromium standards is critical [2].

Cr-ZSM-5 Catalyst for Selective Ammoxidation

For laboratories and pilot plants synthesizing Cr-ZSM-5 catalysts for ethylene ammoxidation, chromium chloride is the precursor of choice. Direct comparative studies across four chromium salts (chloride, acetate, nitrate, ammonium dichromate) identified the chloride-derived catalyst as superior in both activity and selectivity for acetonitrile production [1]. The mechanistic basis—sublimation-driven stabilization of active chromate species with minimal Cr₂O₃ formation—is well-characterized by multi-technique spectroscopic analysis [2]. Procurement specifications should favor the anhydrous form for solid-state ion exchange protocols.

USP-Compliant Parenteral Nutrition

Chromium chloride hexahydrate is the only chromium(III) salt with a fully established USP monograph, specifying assay limits of 98.0–101.0% CrCl₃·6H₂O and strict impurity ceilings (insoluble matter ≤0.01%, sulfate ≤0.20%, iron ≤0.01%) [1]. This compendial status, combined with its high aqueous solubility of 585 g/L [2], makes it the uniquely qualified chromium source for total parenteral nutrition additives. Competing chromium salts, including picolinate and nicotinate, are not recognized for this application under current USP standards.

Sustained-Release Chromium Delivery

Although chromium picolinate demonstrates 2.1× higher intestinal absorption (1.16% vs. 0.55%) compared to chromium chloride [1], the chloride form exhibits a markedly smaller rapid-exchange pool and thus higher tissue retention in muscle and fat at 1–3 days post-administration [1]. This pharmacokinetic profile makes chromium chloride the preferred chromium source for formulations where sustained tissue delivery and lower peak urinary excretion are desirable therapeutic characteristics, such as in long-term supplementation regimens.

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